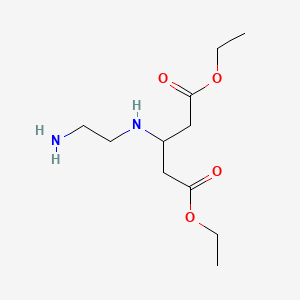
5-(2-Methoxyethoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethoxy)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by its molecular structure that includes an isoquinoline ring substituted with a 2-methoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethoxy)isoquinoline typically involves the reaction of isoquinoline with 2-methoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction, where isoquinoline is treated with 2-methoxyethanol in the presence of a strong base such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Methoxyethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong bases like potassium carbonate (K2CO3) and polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted isoquinolines depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-(2-Methoxyethoxy)isoquinoline has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 5-(2-Methoxyethoxy)isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
5-(2-Methoxyethoxy)isoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Similar compounds include:
Isoquinoline: The parent compound without the methoxyethoxy group.
2-Methoxyethanol: A simpler ether compound.
Other substituted isoquinolines: Compounds with different substituents on the isoquinoline ring.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5-(2-methoxyethoxy)isoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-6,9H,7-8H2,1H3 |
Clave InChI |
SLMFJZNHBGTFNU-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=CC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)

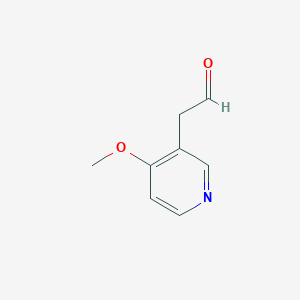
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
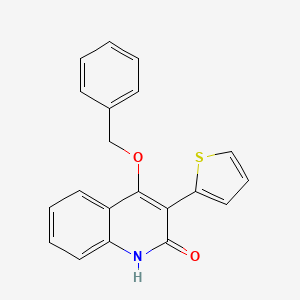
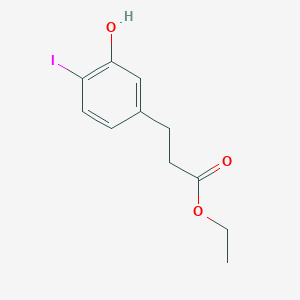
![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
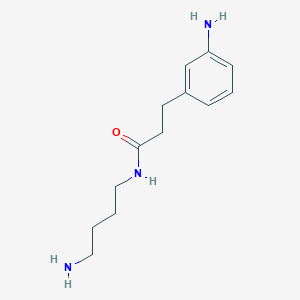
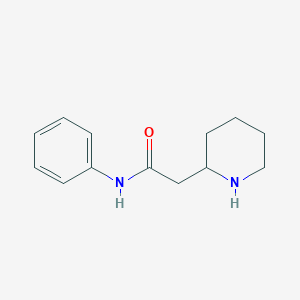
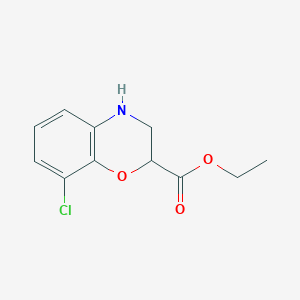
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
